An In-depth Technical Guide to 2-(1-Methylpiperidin-4-yl)propan-2-amine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-(1-Methylpiperidin-4-yl)propan-2-amine: Structure, Properties, and Potential Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and potential applications of 2-(1-Methylpiperidin-4-yl)propan-2-amine. As a substituted piperidine derivative, this compound holds significance within the realm of medicinal chemistry, a field where the piperidine scaffold is a cornerstone in the design of novel therapeutics.[1][2][3] This document delves into the nuanced structural features of the molecule, its physicochemical characteristics, and outlines plausible synthetic routes and analytical methodologies. Furthermore, it explores the potential pharmacological landscape of this compound by drawing parallels with structurally related molecules that have demonstrated notable biological activities.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a prevalent heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[3][4] Its conformational flexibility and ability to engage in crucial interactions with biological targets have cemented its status as a privileged scaffold in drug discovery.[5] Derivatives of piperidine are integral to numerous drug classes, including analgesics, antipsychotics, and antihistamines, underscoring the therapeutic importance of this structural framework.[2][3] The subject of this guide, 2-(1-Methylpiperidin-4-yl)propan-2-amine, combines the piperidine core with a gem-dimethyl aminoethyl substituent, a structural feature that can significantly influence its pharmacological and pharmacokinetic profile.
Chemical Structure and Stereochemistry
The unambiguous identification of 2-(1-Methylpiperidin-4-yl)propan-2-amine is fundamental to any scientific investigation. Its molecular structure is characterized by a piperidine ring N-methylated at position 1 and substituted at position 4 with a 2-aminopropan-2-yl group.
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol
IUPAC Name: 2-(1-Methylpiperidin-4-yl)propan-2-amine
The key structural features include:
-
A saturated six-membered heterocyclic piperidine ring.
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A tertiary amine within the piperidine ring (N-methyl).
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A quaternary carbon atom at the 2-position of the propane chain.
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A primary amine group at the 2-position of the propane chain.
The presence of a substituent at the 4-position of the piperidine ring introduces the possibility of cis/trans isomerism, although in this conformationally flexible system, the equatorial position is generally favored for bulky substituents to minimize steric strain.
Physicochemical Properties: Predicting In Vivo Behavior
| Property | Predicted Value/Range | Significance in Drug Development |
| pKa (most basic) | 9.5 - 10.5 | Influences ionization state at physiological pH, impacting solubility, permeability, and receptor binding. The presence of two basic nitrogen atoms will result in two pKa values. |
| LogP | 1.5 - 2.5 | A measure of lipophilicity, which affects membrane permeability and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Predicts hydrogen bonding potential and influences cell permeability. |
| Solubility | Likely to be soluble in aqueous acidic solutions. | Crucial for formulation and bioavailability. |
These values are estimations based on computational models and data from structurally similar compounds.
Synthesis and Purification: A Plausible Synthetic Strategy
While a specific, documented synthesis for 2-(1-Methylpiperidin-4-yl)propan-2-amine is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The following proposed synthesis is a logical approach for laboratory-scale preparation.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the carbon-carbon bond between the piperidine ring and the propan-2-amine moiety. A key intermediate would be a derivative of 1-methyl-4-piperidone.
Caption: Retrosynthetic analysis of 2-(1-Methylpiperidin-4-yl)propan-2-amine.
Step-by-Step Experimental Protocol
Step 1: N-Methylation of 4-Piperidone
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To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as methanol, add potassium carbonate (2.5 eq).
-
Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
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Purify the crude 1-methyl-4-piperidone by vacuum distillation.
Step 2: Synthesis of 2-(1-methylpiperidin-4-yl)propan-2-nitrile
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In a round-bottom flask, combine 1-methyl-4-piperidone (1.0 eq) and acetone cyanohydrin (1.1 eq).
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Add a catalytic amount of a base, such as sodium cyanide.
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Stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the formation of the cyanohydrin intermediate by TLC or GC-MS.
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Upon completion, carefully quench the reaction with a weak acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitrile.
Step 3: Reduction of the Nitrile to the Primary Amine
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In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the crude 2-(1-methylpiperidin-4-yl)propan-2-nitrile in anhydrous tetrahydrofuran (THF).
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Carefully add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) (2.0 eq) in THF, at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to obtain the crude 2-(1-Methylpiperidin-4-yl)propan-2-amine.
-
Purify the final product by column chromatography on silica gel or by vacuum distillation.
Molecular Properties and Potential Pharmacological Profile
The structural motifs within 2-(1-Methylpiperidin-4-yl)propan-2-amine suggest several potential avenues for pharmacological activity. The 4-aminopiperidine scaffold is a well-established pharmacophore in medicinal chemistry.
Potential as a CNS-Active Agent
Numerous 4-aminopiperidine derivatives have been investigated for their effects on the central nervous system (CNS).[6][7] The lipophilicity and the presence of a tertiary amine suggest that this compound may cross the blood-brain barrier. Potential CNS targets could include:
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Opioid Receptors: The piperidine ring is a core component of many potent opioid analgesics.[2] The specific substitution pattern of 2-(1-Methylpiperidin-4-yl)propan-2-amine would determine its affinity and efficacy at mu, delta, and kappa opioid receptors.
-
Calcium Channel Blockers: Certain 4-aminopiperidine derivatives have been shown to act as N-type calcium channel blockers, which are implicated in pain pathways.[6]
-
Sigma Receptors: The piperidine moiety is also found in ligands for sigma receptors, which are involved in a variety of neurological processes.[8]
Caption: Potential CNS-related pharmacological pathways.
Structure-Activity Relationships (SAR)
The gem-dimethyl group on the propane chain is a notable feature. This motif can serve to lock in a specific conformation and may also block metabolic pathways, potentially increasing the compound's half-life. The primary amine provides a key hydrogen bond donor and acceptor, which could be critical for receptor binding.
Analytical Characterization
The definitive identification and purity assessment of 2-(1-Methylpiperidin-4-yl)propan-2-amine require a combination of analytical techniques.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the N-methyl group, the piperidine ring protons, and the methyl groups of the propane chain.
-
¹³C NMR: Would indicate the number of unique carbon environments in the molecule.[9]
-
-
Mass Spectrometry (MS):
-
Would confirm the molecular weight of the compound.
-
The fragmentation pattern could provide structural information. A characteristic fragment would likely be the loss of an amino group or cleavage of the bond between the piperidine ring and the side chain.[10]
-
-
Infrared (IR) Spectroscopy:
-
Would show characteristic absorption bands for the N-H bonds of the primary amine and the C-N bonds.
-
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for assessing the purity of the compound and for quantitative analysis.
Protocol for Purity Assessment by HPLC-UV:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) would likely provide good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.
Conclusion and Future Directions
2-(1-Methylpiperidin-4-yl)propan-2-amine represents a molecule of interest for further investigation in the field of drug discovery. Its structural features, rooted in the well-established piperidine scaffold, suggest a high potential for biological activity, particularly within the central nervous system. The synthetic route outlined in this guide provides a practical approach for its preparation, and the analytical methods described will be crucial for its characterization and quality control.
Future research should focus on the stereoselective synthesis of this compound to investigate the pharmacological profiles of individual enantiomers. In vitro screening against a panel of CNS targets, followed by in vivo studies in relevant disease models, will be necessary to fully elucidate its therapeutic potential. The insights provided in this technical guide are intended to serve as a foundational resource for researchers embarking on the exploration of this and related piperidine derivatives.
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